Isopropyl 5-oxo-L-prolinate
Description
Contextualizing 5-Oxo-L-proline within Amino Acid Chemistry and Metabolism
To understand the significance of Isopropyl 5-oxo-L-prolinate, it is essential to first consider its precursor, 5-Oxo-L-proline, also known as pyroglutamic acid. ontosight.ai This compound is a natural derivative of L-glutamic acid and plays a crucial role in the gamma-glutamyl cycle , a key metabolic pathway involved in the synthesis and degradation of glutathione (B108866) and the transport of amino acids.
The gamma-glutamyl cycle involves a series of enzymatic reactions. One of the key enzymes in this cycle is 5-oxoprolinase , which catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that is dependent on the hydrolysis of ATP. This step is vital for replenishing the glutamate (B1630785) pool required for the synthesis of glutathione, a major cellular antioxidant.
The importance of this metabolic pathway is highlighted by the consequences of its disruption. A deficiency in 5-oxoprolinase activity leads to a rare genetic disorder known as 5-oxoprolinuria, characterized by the accumulation of high levels of 5-oxoproline in the body.
Stereochemical Considerations of this compound and its Enantiomers
The "L" designation in this compound refers to its specific stereochemistry, which is a critical aspect of its chemical identity and biological relevance. As a chiral molecule, it exists as a pair of enantiomers, the L-form and the D-form, which are non-superimposable mirror images of each other. The precise three-dimensional arrangement of atoms is crucial for its interaction with other chiral molecules, such as enzymes and receptors in biological systems.
The synthesis of specific stereoisomers of pyroglutamic acid esters is a significant area of academic research. nih.gov The development of stereodivergent and stereoselective synthesis methods allows for the controlled production of either the cis or trans diastereomers, as well as specific enantiomers. nih.gov For example, research has demonstrated the use of carbonyl catalysis for the enantioselective synthesis of pyroglutamic acid esters from glycinate. nih.gov
The ability to produce enantiomerically pure forms of compounds like this compound is of paramount importance in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound's defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, optically active molecules. guidechem.combiosynth.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
52989-50-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
Other CAS No. |
52989-50-1 |
sequence |
X |
Origin of Product |
United States |
Biochemical and Metabolic Significance of 5 Oxo L Proline Within Biological Systems
Role in Glutathione (B108866) Metabolism and the γ-Glutamyl Cycle
The γ-glutamyl cycle is a series of six enzyme-catalyzed reactions that play a crucial role in the synthesis and degradation of glutathione (GSH). unl.edunih.gov 5-Oxo-L-proline is formed within this cycle from γ-glutamyl amino acids through the action of γ-glutamylcyclotransferase. nih.govnih.gov This reaction also releases a free amino acid. smolecule.com The subsequent conversion of 5-oxo-L-proline to L-glutamate, catalyzed by the enzyme 5-oxoprolinase, is a vital step that replenishes the glutamate (B1630785) pool for glutathione resynthesis. nih.govpnas.org This process underscores the importance of 5-oxo-L-proline in maintaining glutathione homeostasis, which is essential for protecting cells from oxidative stress. unl.edunih.gov
Studies have shown that inhibition of 5-oxoprolinase leads to the accumulation of 5-oxo-L-proline in various tissues, providing evidence for the in vivo function of the γ-glutamyl cycle. nih.govpnas.org Furthermore, the administration of certain amino acids alongside a 5-oxoprolinase inhibitor significantly increases the accumulation of 5-oxo-L-proline, highlighting its role as a significant metabolite. nih.govpnas.org
Enzymatic Transformations of 5-Oxo-L-proline
The primary enzymatic transformation of 5-Oxo-L-proline is its conversion to L-glutamate. This reaction is a critical juncture in cellular metabolism, linking the γ-glutamyl cycle with other metabolic pathways.
The enzyme responsible for the conversion of 5-oxo-L-proline to L-glutamate is 5-oxoprolinase. nih.govnih.gov This enzyme catalyzes the ATP-dependent hydrolysis of 5-oxo-L-proline, yielding L-glutamate, ADP, and inorganic phosphate. nih.govgenome.jpwikipedia.org The reaction is essentially irreversible, strongly favoring the formation of glutamate. pnas.org
Key characteristics of 5-oxoprolinase include:
Cofactor Requirements: The enzyme requires the presence of magnesium (Mg++) or manganese (Mn++) ions, as well as potassium (K+) or ammonium (B1175870) (NH4+) ions for its activity. nih.govnih.gov
Cellular Location: 5-oxoprolinase is found in various tissues, including the kidney, liver, and brain. nih.govnih.gov
Regulation: The activity of 5-oxoprolinase is crucial for regulating the levels of 5-oxo-L-proline. Inhibition of this enzyme can lead to a condition known as 5-oxoprolinuria, characterized by high levels of 5-oxo-L-proline in the urine. unl.edu
Research has also identified a prokaryotic equivalent of 5-oxoprolinase, highlighting the widespread importance of detoxifying this metabolite. nih.govnih.gov
While 5-oxo-L-proline is structurally related to proline, its metabolic fate is primarily linked to glutamate metabolism through the action of 5-oxoprolinase. Proline itself is catabolized through a different pathway. Proline dehydrogenase oxidizes proline to pyrroline-5-carboxylate (P5C). mdpi.com P5C is then further metabolized to glutamate. mdpi.com
Interestingly, some studies have explored the potential interplay between proline and 5-oxo-L-proline metabolism. For instance, the accumulation of 5-oxo-L-proline has been observed after the administration of proline under certain experimental conditions, suggesting potential competitive interactions in their metabolism or transport. pnas.org
Metabolomic Profiling of 5-Oxo-L-proline and Derivatives
Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have provided valuable insights into the roles of 5-oxo-L-proline in various physiological and pathological states. These studies have identified 5-oxo-L-proline as a potential biomarker for several conditions.
For example, altered levels of 5-oxo-L-proline have been associated with:
Pancreatic Cancer: Significantly decreased levels of 5-oxoproline have been observed in both tumor tissues and serum of patients with pancreatic ductal adenocarcinoma (PDAC), suggesting its potential as a diagnostic biomarker. tandfonline.comnih.gov
Severe Burns: Burn patients have shown higher rates of plasma oxoproline clearance and urinary excretion compared to healthy individuals, along with lower whole blood glutathione concentrations. physiology.org
Myocardial Infarction: Increased levels of 5-oxoproline have been linked to oxidative stress in cardiac tissue following a myocardial infarction. researchgate.net
Metabolic Disorders: Elevated levels of 5-oxoproline can be indicative of disruptions in glutathione metabolism.
Metabolomic profiling has also been instrumental in identifying 5-oxo-L-proline and its derivatives in various biological samples, including coconut water and in microbial communities during fermentation processes. rsc.orgplos.org These studies contribute to a broader understanding of the distribution and metabolic significance of this compound across different biological systems.
Advanced Spectroscopic and Analytical Characterization Techniques for Isopropyl 5 Oxo L Prolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Isopropyl 5-oxo-L-prolinate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms. researchgate.net
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal their specific chemical environments. For this compound, the spectrum would characteristically show signals corresponding to the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups) and the protons of the pyroglutamate (B8496135) ring. The diastereotopic nature of the methylene (B1212753) protons in the ring often results in complex splitting patterns. scribd.com The chemical shifts provide insight into the electronic environment of each proton. For instance, the proton attached to the chiral center of the proline ring is typically observed at a specific chemical shift, influenced by the adjacent carbonyl and ester groups. scispace.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the lactam and the ester functionalities are readily identified by their characteristic downfield shifts. The carbons of the isopropyl group and the pyrrolidine (B122466) ring also appear at predictable chemical shifts, further confirming the compound's structure. doi.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive proof of the structure. researchgate.net
Table 1: Representative NMR Data for this compound
| Technique | Nucleus | Key Signals and Interpretations |
| ¹H NMR | Protons | Signals for isopropyl group (septet and doublet), pyrrolidine ring protons, and amide proton. |
| ¹³C NMR | Carbons | Resonances for carbonyl carbons (lactam and ester), isopropyl carbons, and pyrrolidine ring carbons. |
| COSY | ¹H-¹H | Correlations between coupled protons, confirming the connectivity within the isopropyl and pyroglutamate moieties. |
| HMBC | ¹H-¹³C | Correlations between protons and carbons separated by two or three bonds, establishing the overall molecular structure. |
This table is for illustrative purposes; actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), provides a highly accurate molecular formula. nih.gov For this compound (C₈H₁₃NO₃), the calculated monoisotopic mass is 171.08954328 Da. nih.gov
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of this compound. nih.govlibretexts.org In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification purposes. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the isopropyl group, the carboxyl group, or cleavage of the pyrrolidine ring. nist.gov
ESI-MS is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules. acs.org It typically produces a protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. acs.org The purity of a sample can be assessed by the presence of any unexpected ions in the mass spectrum, which could indicate the presence of impurities or degradation products.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₈H₁₃NO₃ | Defines the elemental composition. nih.gov |
| Molecular Weight | 171.19 g/mol | Calculated molecular mass. nih.gov |
| Monoisotopic Mass | 171.08954328 Da | Precise mass used for high-resolution mass spectrometry. nih.gov |
| Common Fragment Ions (EI-MS) | Variable | Characteristic fragments provide structural information. |
| Primary Ion (ESI-MS) | [M+H]⁺ | Confirms the molecular weight of the compound. |
Chromatographic Separations (LC/GC-MS) in Research Contexts
Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS and GC-MS), are essential for the separation, identification, and quantification of this compound in complex mixtures, such as those encountered in research and metabolomics studies. lcms.czmdpi.com
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. sciex.comnih.gov Reversed-phase chromatography, using a C18 column, is a common method for separating the compound from other components in a mixture based on its polarity. nih.gov The separated analyte then enters the mass spectrometer for detection and identification. LC-MS is widely used in metabolomics to study the role of pyroglutamic acid derivatives in biological systems. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of this compound, although derivatization may be necessary to increase its volatility and thermal stability. nist.govxianshiyoudaxuexuebao.com Derivatization with agents like silylating reagents can make the compound amenable to GC separation. researchgate.net The retention time in the gas chromatogram provides an additional layer of identification, while the mass spectrum confirms the structure of the eluted compound. pharmacyjournal.info GC-MS is a robust technique for the analysis of amino acid derivatives and can be used to monitor the presence of this compound in various sample matrices. nist.gov
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase (Typical) | Mobile/Carrier Phase | Detection | Application |
| LC-MS | C18 | Acetonitrile/Water Gradient | Mass Spectrometry | Analysis in biological fluids, reaction monitoring. nih.govsciex.com |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Analysis of derivatized compound, impurity profiling. nist.govpharmacyjournal.info |
Research on Derivatives and Analogs of Isopropyl 5 Oxo L Prolinate
Synthesis of Novel Esters and Amides of 5-Oxo-L-proline
The synthesis of esters and amides derived from 5-oxo-L-proline (L-pyroglutamic acid) is a cornerstone of research in this area, utilizing the compound as a chiral starting material. clockss.org Standard esterification, reacting the carboxylic acid group of 5-oxo-L-proline with an alcohol in the presence of an acid catalyst, is a common method to produce simple esters like the methyl or isopropyl variants. evitachem.com
More complex derivatives are created through multi-step synthetic routes. One approach involves the ruthenium tetroxide (RuO4) oxidation of N-protected L-proline esters. scispace.com Protecting groups such as tert-butoxycarbonyl (Boc), p-nitro-benzyloxycarbonyl [Z(NO2)], and trichloroethoxycarboyl (Troc) have proven stable during this oxidation, leading to high yields of the corresponding N-protected L-pyroglutamic acid esters. scispace.com These protecting groups can then be removed to yield the N-unsubstituted pyroglutamic acid derivatives. scispace.com
Another common strategy is the alkylation of lithium enolates derived from N-protected pyroglutamic esters, which typically results in C4-substituted derivatives. clockss.org This method is effective for introducing a variety of substituents using reactive electrophiles like allylic halides. clockss.org Furthermore, researchers have designed and synthesized series of L-pyroglutamic acid analogues, including both esters and amides, to systematically evaluate their biological activities. frontiersin.orgnih.gov For instance, studies have detailed the synthesis of 1,3-diaryl-5-oxo-proline derivatives and L-pyroglutamate derivatives containing 1,2,3-triazole rings to explore their potential as therapeutic agents. researchgate.netmdpi.com
| Synthetic Method | Description | Example Product Class | Reference |
| Direct Esterification | Reaction of 5-oxo-L-proline with an alcohol (e.g., methanol, isopropanol) using an acid catalyst. | Simple alkyl esters (e.g., Methyl 5-oxo-L-prolinate) | evitachem.com |
| Oxidation of N-Protected Proline Esters | Ruthenium tetroxide (RuO4) oxidation of L-proline esters with stable N-protecting groups (e.g., Boc, Troc). | N-unsubstituted L-pyroglutamic acid esters | scispace.com |
| Alkylation of Lithium Enolates | Reaction of N-protected pyroglutamic ester enolates with electrophiles to create C4-substituted analogs. | C4-substituted pyroglutamates | clockss.org |
| Multi-step Synthesis | Design and creation of complex analogs, such as those incorporating aryl groups or other heterocyclic rings. | 1,3-diaryl-5-oxo-proline derivatives | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Related Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 5-oxo-L-proline derivatives correlates with their biological function. These investigations guide the optimization of lead compounds to enhance potency and selectivity.
A significant body of research has focused on the antifungal properties of these derivatives. frontiersin.orgnih.govresearchgate.net In one study, a series of L-pyroglutamic acid esters demonstrated potent activity against the plant pathogen Phytophthora infestans. nih.gov Specifically, compounds designated 2d and 2j, which are distinct ester derivatives, showed EC50 values of 1.44 and 1.21 μg/mL, respectively, indicating significantly higher potency than the commercial fungicide azoxystrobin. nih.gov Further SAR analysis of sulfonyl ester derivatives revealed that the presence of electron-withdrawing groups on an attached aromatic ring enhanced antifungal activity against Fusarium graminearum. frontiersin.org
Beyond antifungal applications, SAR studies have identified derivatives with other important biological activities. A series of pyroglutamic acid amide analogues were investigated as antagonists of the P2X7 receptor, a target for pain and inflammation. nih.gov This work led to the identification of a potent antagonist with in vivo activity in animal pain models. nih.gov In other research, certain ester and amide derivatives of L-pyroglutamic acid displayed anti-inflammatory activity by inhibiting nitric oxide (NO) production in microglial cells and neuritogenic activity in PC-12 cells. nih.govresearchgate.net A qualitative SAR study of a library of pyroglutamates also successfully identified compounds with potent antibacterial properties. researchgate.net
| Derivative Class | Structural Feature Investigated | Biological Activity | Key SAR Finding | Reference |
| L-Pyroglutamic Acid Esters | Various ester modifications | Antifungal (P. infestans) | Compounds 2d and 2j showed ~7 times the potency of azoxystrobin. | nih.gov |
| Sulfonyl Ester Derivatives | Substituents on aromatic ring | Antifungal (F. graminearum) | Electron-withdrawing groups on the aromatic ring increased inhibitory effects. | frontiersin.org |
| Pyroglutamic Acid Amides | Amide side chain modifications | P2X7 Receptor Antagonism | Identification of a potent antagonist suitable for in vivo studies. | nih.gov |
| Ester and Amide Derivatives | General structural variations | Anti-inflammatory & Neuritogenic | Certain compounds inhibited NO production and promoted neurite growth. | nih.govresearchgate.net |
| 1,3-Diaryl-5-oxo-prolines | Substituents on aryl rings | Endothelin Receptor Ligands | Identified a selective ligand for the ETA receptor subtype. | mdpi.com |
Development of 5-Oxo-L-proline Derivatives as Research Probes and Chemical Tools
The unique, conformationally constrained structure of the 5-oxo-L-proline scaffold makes its derivatives valuable as research probes and chemical tools to investigate biological systems. ontosight.ai These tools are designed to interact with specific biological targets, such as enzymes or receptors, to help elucidate their function or to identify new therapeutic strategies. researchgate.net
For example, analogs of 5-oxo-L-proline have been developed as chemical probes for cancer research. Pyrroline-5-carboxylate reductase 1 (PYCR1) is an enzyme involved in proline metabolism that is upregulated in many cancers. nih.gov A focused screen of proline analogs identified N-formyl L-proline (NFLP), a compound structurally related to 5-oxo-L-proline derivatives, as a validated chemical probe that competitively inhibits PYCR1. nih.gov This inhibitor was shown to impair the growth of breast cancer cells, demonstrating its utility in studying the role of the proline cycle in cancer. nih.gov Similarly, new selective ligands for the endothelin A receptor (ETAR), based on a 1,3-diaryl-5-oxo-proline core, have been developed to serve as chemical probes for discovering new cancer drugs. mdpi.com
Another innovative application is the creation of photoactivatable derivatives for photoaffinity labeling. uzh.ch This technique uses a photolabile group that, upon exposure to light, forms a covalent bond with a nearby biological target. Researchers have synthesized "PhotoProline," a diazirine-containing derivative, which can be incorporated into peptides. uzh.ch Such probes are invaluable for identifying the specific binding partners of biologically active peptides and small molecules. uzh.ch
| Derivative/Analog | Target/Application | Function | Reference |
| N-formyl L-proline (NFLP) | PYCR1 Enzyme | A validated chemical probe to inhibit the enzyme and study its role in cancer metabolism. | nih.gov |
| 1,3-Diaryl-5-oxo-proline derivatives | Endothelin A Receptor (ETAR) | Selective ligands developed as chemical probes for cancer drug discovery. | mdpi.com |
| PhotoProline | General (Peptide Targets) | A photoactivatable probe for identifying the binding partners of peptides and peptidomimetics. | uzh.ch |
| Domoic acid / Kainic acid | Glutamatergic Receptors | Natural pyroglutamic acid-related compounds used as probes for receptor studies. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
